3-benzyl-4-methyl-4H-1,2,4-triazole
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Overview
Description
3-Benzyl-4-methyl-4H-1,2,4-triazole: is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring substituted with a benzyl group at the 3-position and a methyl group at the 4-position. This unique structure imparts significant chemical and biological properties to the compound .
Mechanism of Action
Target of Action
Triazole compounds, in general, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds are known to exhibit their biological activities through hydrogen-bonding and dipole interactions with biological receptors .
Biochemical Pathways
Triazole compounds are known to influence a variety of biochemical pathways due to their ability to bind with different enzymes and receptors .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .
Biochemical Analysis
Biochemical Properties
They can act as hydrogen bond acceptors and donors, simultaneously , offering various types of binding to target enzymes .
Cellular Effects
Triazoles have been shown to exhibit a broad range of biological activities, including antifungal, antitubercular, antioxidant, anticancer, anti-inflammatory, analgesic, antidiabetic, anticonvulsant, and anxiolytic activity .
Molecular Mechanism
Triazoles are known to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions, contributing to their enhanced biocompatibility .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 3-benzyl-4-methyl-4H-1,2,4-triazole in laboratory settings. 1,2,3-triazoles are known to be stable against metabolic degradation .
Metabolic Pathways
1,2,3-triazoles are bioisosteres of amide bonds and show chemical as well as biological stability .
Transport and Distribution
Triazoles are known to readily bind in the biological system with a variety of enzymes and receptors .
Subcellular Localization
The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , offering various types of binding to target enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzyl hydrazine with methyl isothiocyanate, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 1,2,4-triazoles, including this compound, often involves multi-step synthetic routes that are optimized for yield and purity. These methods may include the use of catalysts and controlled reaction environments to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different reduced forms.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
Chemistry: 3-Benzyl-4-methyl-4H-1,2,4-triazole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of various pathogens .
Medicine: Medicinally, this compound derivatives are explored for their potential as therapeutic agents in treating infections and other diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and as a corrosion inhibitor for metals .
Comparison with Similar Compounds
- 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol
- 4-Benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-(4H-1,2,4-Triazol-4-yl)benzoic Acid
Comparison: Compared to similar compounds, 3-benzyl-4-methyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the benzyl group at the 3-position and the methyl group at the 4-position can influence its reactivity and binding affinity to biological targets .
Properties
IUPAC Name |
3-benzyl-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-8-11-12-10(13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTQEMDEYPRFRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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